Anpirtoline
Overview
Description
Anpirtoline is a synthetic chemical compound with the chemical formula C₁₀H₁₃ClN₂S . It is primarily known for its role as a 5-HT1B receptor agonist and a 5-HT3 receptor antagonist . This compound has been studied for its potential effects on serotonin synthesis and its ability to reduce aggressive behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
Anpirtoline can be synthesized through a series of chemical reactions involving nucleophilic substitution. One common method involves the reaction of 2-chloro-6-nitropyridine with 4-mercaptopiperidine under an argon atmosphere. The reaction is typically carried out in a solvent such as dimethylacetamide with sodium hydride as a base .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar routes as described above, with optimization for large-scale production. This may involve the use of more efficient catalysts and reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Anpirtoline undergoes several types of chemical reactions, including:
Nucleophilic substitution: This is a key reaction in its synthesis.
Oxidation and reduction: These reactions can modify the functional groups attached to the pyridine ring.
Substitution reactions: These can occur at the chlorine or sulfur atoms in the compound.
Common Reagents and Conditions
Sodium hydride: Used as a base in nucleophilic substitution reactions.
Dimethylacetamide: Common solvent for the reactions.
Argon atmosphere: To prevent unwanted side reactions with oxygen.
Major Products
The major product of these reactions is 2-chloro-6-(4-piperidinylthio)pyridine , which is the core structure of this compound .
Scientific Research Applications
Anpirtoline has several scientific research applications:
Neuropharmacology: It is used to study the effects of serotonin on behavior, particularly aggression and social interactions.
Pain management: Research has explored its potential as an analgesic due to its receptor agonist properties.
Behavioral studies: It is used in studies involving social instigation and frustration in animal models.
Mechanism of Action
Anpirtoline exerts its effects primarily through its action on serotonin receptors. It acts as an agonist at the 5-HT1B receptor and an antagonist at the 5-HT3 receptor . This dual action leads to a decrease in serotonin synthesis and a reduction in aggressive behavior. The compound’s interaction with these receptors influences various molecular pathways involved in neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylphenyl-piperazine: Another compound with agonist properties at the 5-HT1B receptor.
Imipramine and desipramine: Standard compounds used in behavioral studies for comparison.
Uniqueness
Anpirtoline is unique due to its dual action as both a 5-HT1B receptor agonist and a 5-HT3 receptor antagonist . This combination of properties makes it particularly useful for studying the complex interactions of serotonin in the brain and its effects on behavior .
Properties
IUPAC Name |
2-chloro-6-piperidin-4-ylsulfanylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2S/c11-9-2-1-3-10(13-9)14-8-4-6-12-7-5-8/h1-3,8,12H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGALEXMXDMUMDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1SC2=NC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045659 | |
Record name | Anpirtoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98330-05-3 | |
Record name | Anpirtoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98330-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anpirtoline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098330053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anpirtoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANPIRTOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32K9S228IK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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